4-chloro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
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Description
4-chloro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential in various fields. This compound is synthesized through a specific method that involves several steps.
Scientific Research Applications
Pro-Drug Applications
Research has shown that derivatives similar to 4-chloro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide, particularly those involving the nitrofuranylmethyl group, can act as bioreductively activated pro-drug systems. These systems are designed to release therapeutic drugs selectively in hypoxic solid tumors, indicating potential applications in cancer treatment. The study by Berry et al. highlights this application, showing that biomimetic reduction of nitrofuranylmethyl derivatives triggers the release of parent drugs, underscoring their significance in developing targeted cancer therapies (Berry, Watson, Whish, & Threadgill, 1997).
Anticancer Properties
Further research into tetrahydroquinoline derivatives, like 4-chloro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide, has revealed their potential as anticancer agents. Redda, Gangapuram, and Ardley's study synthesizes substituted 1,2,3,4-tetrahydroisoquinolines, investigating their cytotoxic activities against breast cancer cell lines. This work demonstrates the therapeutic potential of these compounds in oncology, with certain derivatives showing significant cytotoxicity (Redda, Gangapuram, & Ardley, 2010).
Synthetic Pathways and Chemical Properties
The synthesis of similar compounds involves complex chemical reactions that yield derivatives with significant biological activities. For example, the work by Couture, Deniau, Grandclaudon, and Woisel outlines a new synthetic route to 2-alkyl-4-aryl-1(2H)-isoquinolones and 2-alkyl-4-aryl-1,2,3,4-tetrahydroisoquinolines. This research is vital for understanding the chemical properties and synthesis of compounds related to 4-chloro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide, contributing to the development of new therapeutic agents (Couture, Deniau, Grandclaudon, & Woisel, 1996).
properties
IUPAC Name |
4-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3/c22-16-8-5-15(6-9-16)20(25)23-17-10-7-14-3-1-11-24(18(14)13-17)21(26)19-4-2-12-27-19/h2,4-10,12-13H,1,3,11H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCJXEKHMDDDRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)N(C1)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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